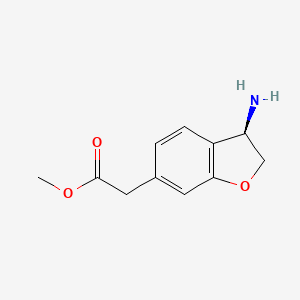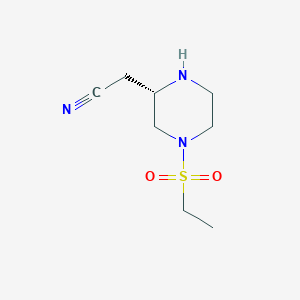
(S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an ethylsulfonyl group and an acetonitrile moiety, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using ethylsulfonyl chloride under basic conditions.
Attachment of the Acetonitrile Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the acetonitrile moiety can act as a nucleophile or electrophile in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(4-(Methylsulfonyl)piperazin-2-yl)acetonitrile
- (S)-2-(4-(Propylsulfonyl)piperazin-2-yl)acetonitrile
- (S)-2-(4-(Butylsulfonyl)piperazin-2-yl)acetonitrile
Uniqueness
(S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile is unique due to its specific ethylsulfonyl substitution, which imparts distinct chemical and biological properties compared to its methyl, propyl, and butyl analogs. This uniqueness can be attributed to the size, electronic effects, and steric hindrance introduced by the ethyl group, which can influence the compound’s reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C8H15N3O2S |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
2-[(2S)-4-ethylsulfonylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C8H15N3O2S/c1-2-14(12,13)11-6-5-10-8(7-11)3-4-9/h8,10H,2-3,5-7H2,1H3/t8-/m0/s1 |
Clave InChI |
LXRIWNJUTRXFFH-QMMMGPOBSA-N |
SMILES isomérico |
CCS(=O)(=O)N1CCN[C@H](C1)CC#N |
SMILES canónico |
CCS(=O)(=O)N1CCNC(C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



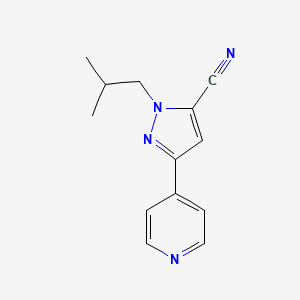
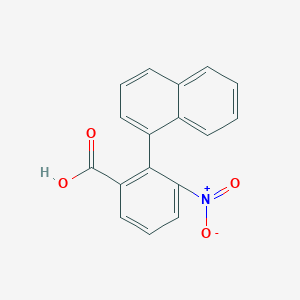
![1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13349820.png)
![(1S,1'S,4R)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13349826.png)
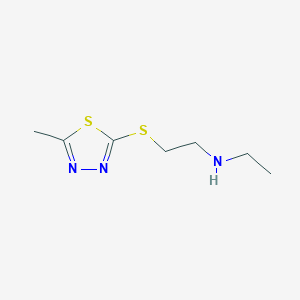
![Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13349841.png)
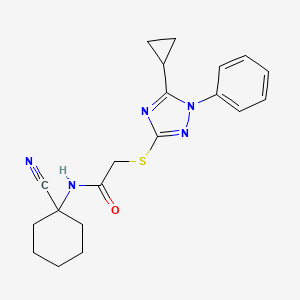

![Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)

